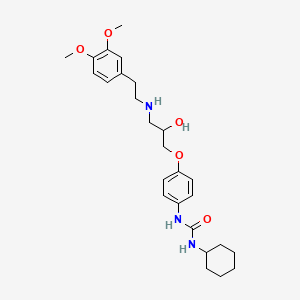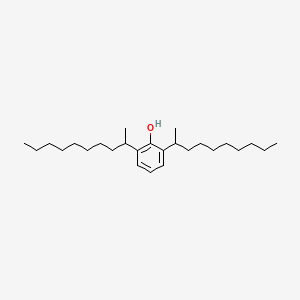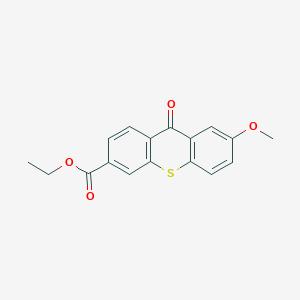
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate: is a chemical compound with the molecular formula C16H12O3S It belongs to the class of thioxanthenes, which are sulfur-containing heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid and ethyl alcohol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid is esterified with ethyl alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thioxanthenes.
Applications De Recherche Scientifique
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Similar structure but different substitution pattern.
2-Chlorothioxanthen-9-one: Contains a chlorine atom instead of a methoxy group.
2-Isopropyl-9H-thioxanthen-9-one: Contains an isopropyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 7-position and the ethyl ester functionality at the 3-position makes this compound unique among thioxanthene derivatives. These structural features contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
77084-56-1 |
|---|---|
Formule moléculaire |
C17H14O4S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
ethyl 7-methoxy-9-oxothioxanthene-3-carboxylate |
InChI |
InChI=1S/C17H14O4S/c1-3-21-17(19)10-4-6-12-15(8-10)22-14-7-5-11(20-2)9-13(14)16(12)18/h4-9H,3H2,1-2H3 |
Clé InChI |
ZFWIVDKRDSZQRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
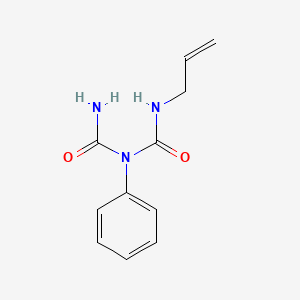
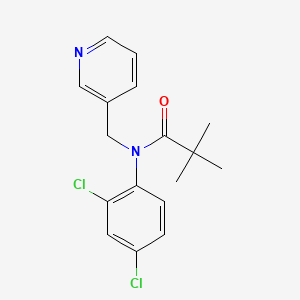
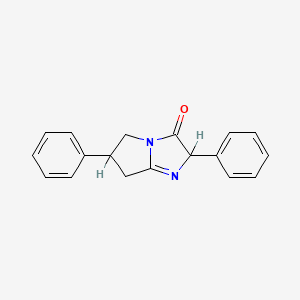

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
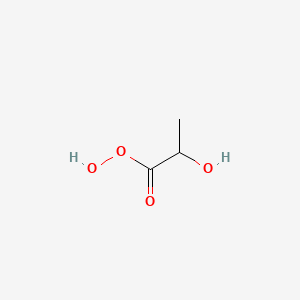

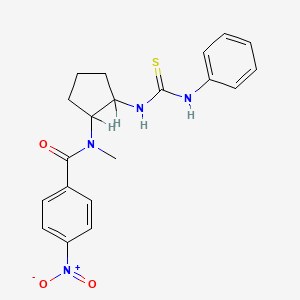
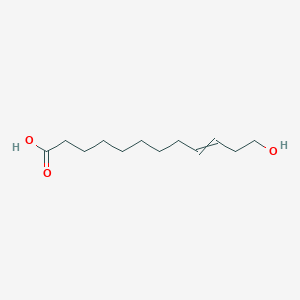
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
